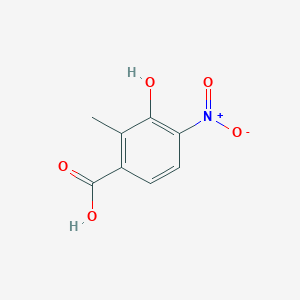

3-Hydroxy-2-methyl-4-nitrobenzoic acid

Description

Historical Perspectives and Early Investigations of Substituted Nitrobenzoic Acids

The study of substituted benzoic acids has been a cornerstone of organic chemistry for over a century. Early investigations into these compounds were largely driven by the desire to understand the effects of various functional groups on the reactivity and properties of the benzene (B151609) ring. Nitrobenzoic acids, in particular, have been of interest since the 19th century due to their importance as intermediates in the synthesis of dyes and pharmaceuticals. wikipedia.orgresearchgate.net

The nitration of benzoic acid itself was found to yield primarily 3-nitrobenzoic acid, with smaller amounts of the 2-nitro and 4-nitro isomers. wikipedia.orgwikiwand.com This regioselectivity is a classic example of the directing effects of an electron-withdrawing group (the carboxylic acid) on electrophilic aromatic substitution. wikipedia.org Over time, chemists developed methods to synthesize a wide variety of substituted nitrobenzoic acids, including those with additional functional groups, to explore the nuances of their chemical behavior and to create novel molecules with specific desired properties. The development of synthetic methodologies to introduce multiple, distinct substituents onto a benzene ring, such as in 3-hydroxy-2-methyl-4-nitrobenzoic acid, represents a significant advancement in the field of organic synthesis.

Structural Significance of the Benzoic Acid Core with Hydroxyl, Methyl, and Nitro Substituents

The chemical properties and reactivity of this compound are a direct consequence of the interplay between its constituent functional groups and the central benzoic acid core. Each substituent exerts electronic and steric effects that modulate the molecule's acidity, reactivity, and potential for intermolecular interactions.

The benzoic acid core itself is a planar, aromatic system. The carboxylic acid group is electron-withdrawing, which increases the acidity of the carboxylic proton compared to that of a non-aromatic carboxylic acid like acetic acid. libretexts.org

The methyl group (-CH3) at the 2-position is an electron-donating group through induction. libretexts.org Its position ortho to the carboxylic acid group can lead to a phenomenon known as the "ortho effect," which typically increases the acidity of the benzoic acid due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring. wikipedia.orgquora.com This disruption of planarity can inhibit resonance between the carboxyl group and the ring, leading to a more acidic proton. wikipedia.orgstackexchange.com

The nitro group (-NO2) at the 4-position is a strong electron-withdrawing group through both resonance and induction. libretexts.orglibretexts.org This has a significant acid-strengthening effect on the carboxylic acid proton. libretexts.orgfiveable.me The presence of a nitro group generally makes the aromatic ring more susceptible to nucleophilic aromatic substitution. fiveable.me

The combination of these groups on a single benzoic acid molecule creates a unique electronic and steric environment. The acidity of this compound is expected to be significantly higher than that of benzoic acid due to the cumulative electron-withdrawing effects of the nitro group and the ortho effect of the methyl group.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C8H7NO5 | 197.14 | 185-187 |

| Benzoic acid | C7H6O2 | 122.12 | 122.4 |

| 3-Nitrobenzoic acid | C7H5NO4 | 167.12 | 140-142 |

| 4-Nitrobenzoic acid | C7H5NO4 | 167.12 | 242.4 |

| 3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 | 183.12 | 229-231 |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comnih.govwikipedia.org

Overview of Current Research Trajectories and Academic Significance

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential utility in several areas of advanced chemical research. The academic significance of such polysubstituted benzoic acids lies in their role as versatile intermediates in organic synthesis.

One prominent research trajectory for structurally similar compounds is in the synthesis of pharmacologically active molecules. For instance, a derivative, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, has been identified as a key intermediate in the synthesis of a compound with potential anti-tumor activity. google.com This highlights the importance of the specific arrangement of hydroxyl and nitro groups on the benzoic acid scaffold for the construction of complex therapeutic agents.

Furthermore, compounds like 3-hydroxy-4-nitrobenzoic acid serve as precursors in the synthesis of drugs such as tafamidis, which is used to treat transthyretin amyloidosis. ias.ac.in The synthetic pathways to these drugs often involve the chemical manipulation of the functional groups present on the nitrobenzoic acid core.

The presence of multiple functional groups on this compound allows for a variety of chemical transformations. The carboxylic acid can be converted to esters, amides, or other derivatives. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions to build more complex molecular architectures. fiveable.me The hydroxyl group can be alkylated or acylated to further modify the molecule's properties. This functional group "handle" makes it a valuable building block for the synthesis of novel materials, catalysts, and biologically active compounds.

Interactive Data Table: Potential Research Applications of Functionalized Nitrobenzoic Acids

| Area of Research | Rationale for Use of Functionalized Nitrobenzoic Acids | Example Precursor (Structurally Similar) |

| Pharmaceutical Synthesis | Serve as key intermediates for the construction of complex drug molecules. | 3-Hydroxy-4-methoxy-2-nitrobenzoic acid, 3-Hydroxy-4-nitrobenzoic acid |

| Materials Science | Building blocks for polymers and other materials with specific electronic or optical properties. | N/A |

| Agrochemicals | Precursors for the synthesis of herbicides and pesticides. | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO5 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

3-hydroxy-2-methyl-4-nitrobenzoic acid |

InChI |

InChI=1S/C8H7NO5/c1-4-5(8(11)12)2-3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12) |

InChI Key |

QQHHCJGJRUZPAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 2 Methyl 4 Nitrobenzoic Acid

Detailed Reaction Mechanisms of Aromatic Substitution and Functional Group Transformations

The reactivity of 3-Hydroxy-2-methyl-4-nitrobenzoic acid is a composite of the individual reactivities of its functional groups, modulated by their electronic and steric interactions.

Reactivity of the Nitro Group and its Electronic Influence

Electronic Influence:

Deactivation of the Aromatic Ring: The nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by withdrawing electron density, making it less susceptible to attack by electrophiles. nih.gov

Directing Effects: In electrophilic substitution reactions, the nitro group is a meta-director. However, the combined directing effects of the hydroxyl (ortho, para-directing) and methyl (ortho, para-directing) groups will predominantly influence the position of any further substitution.

Increased Acidity: The electron-withdrawing nature of the nitro group increases the acidity of both the carboxylic acid and the phenolic hydroxyl group by stabilizing the corresponding conjugate bases (carboxylate and phenoxide ions) through resonance and inductive effects.

Reactions of the Nitro Group: The most common reaction of the nitro group on an aromatic ring is its reduction to an amino group (-NH₂). This transformation can be achieved using various reducing agents.

| Reaction | Reagents and Conditions | Product |

| Reduction | H₂, Pd/C or other metal catalysts; Sn/HCl; Fe/HCl | 3-Amino-4-hydroxy-2-methylbenzoic acid |

This reduction is a fundamental step in the synthesis of many substituted anilines, which are versatile intermediates in the preparation of dyes, pharmaceuticals, and other complex organic molecules.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Acylation)

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Acylation: Acylation of the hydroxyl group leads to the formation of an ester. This can be accomplished by reacting the compound with an acyl halide or an acid anhydride (B1165640) in the presence of a base.

| Reaction | Reagents | Product Type |

| Etherification | 1. Base (e.g., NaOH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | Alkoxy derivative |

| Acylation | Acyl halide (e.g., CH₃COCl) or Acid anhydride ((CH₃CO)₂O) in the presence of a base (e.g., pyridine) | Ester derivative |

These reactions are crucial for protecting the hydroxyl group during other transformations or for modifying the molecule's properties. nih.gov

Carboxyl Group Derivatization and Condensation Reactions

The carboxylic acid group is one of the most reactive functionalities in this compound, allowing for a wide range of derivatization and condensation reactions. nih.gov

Derivatization Reactions:

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. libretexts.org

Amide Formation: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of amides. This typically proceeds via the acyl chloride or through the use of coupling agents.

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

| Derivative | Typical Reagents |

| Ester | Alcohol (ROH), Acid catalyst (e.g., H₂SO₄) |

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| Amide | 1. SOCl₂ 2. Ammonia (NH₃) or Amine (RNH₂ or R₂NH) |

| Anhydride | Dehydrating agent or reaction of the carboxylate with an acyl chloride |

Condensation Reactions: The carboxylic acid or its derivatives can participate in condensation reactions to form larger molecules. For example, the acyl chloride can react with aromatic compounds in Friedel-Crafts acylation reactions, although the deactivating nature of the nitro group on the parent ring makes intermolecular reactions of this type challenging.

Photochemical Studies of Substituted Nitrobenzoic Acids

The presence of the nitro group makes this compound a candidate for interesting photochemical behavior, as nitroaromatic compounds are known to be photoactive. acs.org

Photoinduced Transformations and Decomposition Pathways

Upon absorption of UV light, nitroaromatic compounds can undergo a variety of transformations. The specific pathways for this compound would need to be determined experimentally, but potential reactions based on related compounds include:

Photoreduction of the Nitro Group: In the presence of a hydrogen donor, the excited state of the nitro group can be reduced, potentially leading to nitroso, hydroxylamino, or amino derivatives.

Photosubstitution: In some cases, the nitro group can be displaced by other nucleophiles under photochemical conditions.

Decarboxylation: Aromatic carboxylic acids can undergo photo-decarboxylation, leading to the loss of CO₂ and the formation of a radical intermediate.

Ring Cleavage: Under high-energy irradiation, cleavage of the aromatic ring can occur, leading to a complex mixture of decomposition products.

The presence of the hydroxyl and methyl groups will likely influence the quantum yields and the distribution of photoproducts.

Spectroscopic Analysis of Excited States

The electronic absorption spectrum of this compound is expected to show characteristic bands in the UV region.

Electronic Transitions:

π → π* Transitions: These transitions, characteristic of the aromatic system, will likely appear as strong absorptions at shorter wavelengths.

n → π* Transitions: The nitro group has non-bonding electrons on the oxygen atoms, which can be excited to an anti-bonding π* orbital. This transition typically appears as a weaker absorption at a longer wavelength compared to the π → π* transitions. acs.org

The positions and intensities of these absorption bands will be influenced by the solvent polarity and the electronic effects of the hydroxyl, methyl, and carboxyl substituents.

Excited State Properties: Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). From this state, it can undergo several processes:

Fluorescence: Radiative decay back to the ground state (S₀).

Intersystem Crossing: Transition to a triplet excited state (T₁).

Photochemical Reaction: As described in the previous section.

Non-radiative Decay: Relaxation back to the ground state through vibrational modes.

The study of these excited states, often using techniques like transient absorption spectroscopy, can provide detailed insights into the photochemical reaction mechanisms. researchgate.net For many nitroaromatic compounds, intersystem crossing to the triplet state is an efficient process, and the triplet state is often the reactive species in photochemical transformations.

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of this compound are primarily dictated by the presence of the electroactive nitro group on the aromatic ring. The reduction of this group provides a rich field for mechanistic studies and synthetic applications. The presence of the hydroxyl and methyl substituents, as well as the carboxylic acid group, influences the electron density of the aromatic system and, consequently, the redox properties of the nitro group.

While specific voltammetric data for this compound is not extensively documented in publicly available literature, its behavior can be inferred from studies on analogous substituted nitroaromatic compounds. The electrochemical reduction of aromatic nitro compounds is a well-studied process, generally proceeding through a series of electron and proton transfer steps.

The primary electrochemical process observed in the voltammetric analysis of aromatic nitro compounds is the irreversible reduction of the nitro group (-NO₂). In aqueous media, this reduction typically involves a four-electron, four-proton process to yield the corresponding hydroxylamine (B1172632) derivative (-NHOH). Under certain conditions, particularly at more negative potentials, the hydroxylamine can be further reduced in a two-electron, two-proton step to the amine (-NH₂).

Initial Reduction to Nitroso Intermediate (2e⁻, 2H⁺): R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O

Further Reduction to Hydroxylamine (2e⁻, 2H⁺): R-NO + 2e⁻ + 2H⁺ → R-NHOH

Final Reduction to Amine (2e⁻, 2H⁺): R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

The initial four-electron reduction to the hydroxylamine is often observed as a single, well-defined cathodic peak in cyclic voltammetry, especially in acidic to neutral media. The potential at which this peak occurs is sensitive to the electronic effects of the other substituents on the aromatic ring. For this compound, the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups would be expected to increase the electron density on the ring, making the reduction of the nitro group slightly more difficult (i.e., occur at a more negative potential) compared to unsubstituted 4-nitrobenzoic acid. Conversely, the electron-withdrawing carboxylic acid (-COOH) group would facilitate the reduction. The net effect of these substituents determines the precise reduction potential.

The electron transfer process is generally considered to be irreversible due to the rapid follow-up chemical reactions and structural rearrangements of the intermediates. The irreversibility is typically confirmed by the absence of a corresponding anodic peak on the reverse scan in cyclic voltammetry and the shift of the cathodic peak potential to more negative values with increasing scan rate.

Table 1: Expected Voltammetric Parameters for the Reduction of this compound based on Analogous Compounds

| Parameter | Expected Value/Behavior |

| Number of Electrons (n) | 4 (for the primary reduction to hydroxylamine) |

| Cathodic Peak Potential (Epc) | pH-dependent; expected to shift to more negative values with increasing pH |

| Process Type | Irreversible, diffusion-controlled |

| Influence of Substituents | -OH and -CH₃ (donating) make reduction harder; -COOH (withdrawing) makes it easier |

The electrochemical reduction of this compound offers a clean and efficient pathway for the synthesis of its corresponding amino derivative, 4-amino-3-hydroxy-2-methylbenzoic acid. This transformation is of significant interest as aromatic amines are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

Controlled-potential electrolysis is the technique of choice for selective and high-yield electrosynthesis. By maintaining the cathode potential at a value corresponding to the reduction of the nitro group, the starting material can be quantitatively converted to the desired product. The outcome of the electrosynthesis is highly dependent on the experimental conditions, particularly the pH of the electrolyte.

In Acidic Media: The electrochemical reduction of aromatic nitro compounds in acidic solutions predominantly yields the corresponding primary amine. This is because the intermediate hydroxylamine is readily protonated and further reduced at the applied potential. Therefore, the electrosynthesis of 4-amino-3-hydroxy-2-methylbenzoic acid would be favored in an acidic electrolyte.

In Basic or Neutral Media: In neutral or alkaline conditions, the hydroxylamine intermediate can be more stable. Furthermore, condensation reactions between the nitroso and hydroxylamine intermediates can occur, leading to the formation of dimeric products such as azoxy, azo, and hydrazo compounds.

A typical electrosynthesis setup would involve a divided electrochemical cell with a working electrode (cathode) of a material with a high hydrogen overpotential, such as lead, mercury, or a carbon-based electrode, to minimize the competing hydrogen evolution reaction. A platinum or carbon anode would be used in a separate compartment to prevent the oxidation of the starting material or product.

Table 2: Potential Electrosynthesis Products from this compound and Typical Conditions

| Product | Reaction Type | pH Conditions | Typical Cathode Material |

| 4-Amino-3-hydroxy-2-methylbenzoic acid | 6-electron reduction | Acidic | Lead, Carbon, Mercury |

| 4,4'-Azoxybis(3-hydroxy-2-methylbenzoic acid) | Condensation of intermediates | Neutral to Basic | Carbon, Stainless Steel |

| 4,4'-Azobis(3-hydroxy-2-methylbenzoic acid) | Further reduction of azoxy | Neutral to Basic | Lead, Mercury |

Note: The specific yields and optimal conditions for the electrosynthesis of these products from this compound would require experimental optimization.

The use of electrosynthesis for the production of 4-amino-3-hydroxy-2-methylbenzoic acid presents several advantages over traditional chemical reduction methods, which often employ metallic reducing agents (e.g., Sn/HCl, Fe/HCl) that generate significant amounts of metallic waste. Electrochemical methods are generally more environmentally friendly, offer higher selectivity, and can be precisely controlled by adjusting the electrode potential.

Derivatization and Advanced Analogues of 3 Hydroxy 2 Methyl 4 Nitrobenzoic Acid

Design and Synthesis of Functionalized Derivatives for Specific Applications

The design of derivatives of 3-hydroxy-2-methyl-4-nitrobenzoic acid and its close analogues often involves modifying its existing functional groups to fine-tune its chemical properties or to introduce new functionalities. For instance, the parent compound, 3-hydroxy-4-nitrobenzoic acid, serves as a precursor in the synthesis of more complex molecules such as 2-aryl benzoxazoles. ias.ac.in One notable application is in a practical, multi-gram scale synthesis of Tafamidis, a drug used for treating transthyretin amyloidosis, which utilizes a zinc-MsOH mediated intra-molecular reductive cyclisation of a derivative starting from 3-hydroxy-4-nitrobenzoic acid. ias.ac.in

The synthesis of these specialized molecules often requires multi-step pathways. A patented method for preparing the related compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, highlights this complexity. The process begins with 3-alkoxy-4-acetoxybenzaldehyde and proceeds through nitration, deacetylation, methylation, oxidation, and finally deprotection, with a recrystallization step necessary to remove unwanted isomers. google.com This illustrates a common strategy where a readily available starting material is systematically modified to achieve a highly specific substitution pattern.

The synthesis of the core structure itself can be approached from different precursors. One method prepares 3-hydroxy-4-nitrobenzoic acid by nitrating 3-hydroxybenzoic acid with fuming nitric acid in a nitrobenzene (B124822) solvent, although this can result in low yields of around 15-27%. chemicalbook.comprepchem.com An alternative industrial-scale approach uses m-cresol (B1676322) as a starting material, which undergoes nitration and subsequent oxidation of the methyl group to a carboxyl group using hydrogen peroxide as the oxidant. google.com

Structure-Reactivity and Structure-Property Relationships in Analogous Compounds

The chemical behavior of this compound and its analogues is governed by the interplay of its substituents. The electron-withdrawing nature of the nitro group and the electron-donating effects of the hydroxyl and methyl groups create a complex electronic environment that dictates the molecule's reactivity and properties.

Thermodynamic studies on substituted benzenes are crucial for understanding how these groups affect stability and reactivity. nih.gov An electron-withdrawing group like the nitro group generally increases the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through induction and resonance. quora.comopenstax.org Conversely, electron-donating groups typically decrease acidity. openstax.org The simultaneous presence of multiple substituents leads to complex interactions that can either stabilize or destabilize the benzene (B151609) ring. nih.gov High-level quantum chemical calculations have been used to validate experimental data on the enthalpies of formation for various methyl-substituted nitrobenzoic acids, providing deep insights into the energetics of pairwise and tripartite substituent interactions on the benzene ring. nih.gov This knowledge is essential for predicting the thermodynamic properties and reactivity of new, multiply substituted benzene derivatives. nih.gov

Isomeric Studies: Comparative Analysis of Positional Isomers

The specific placement of substituents on the benzoic acid ring profoundly influences the molecule's chemical and physical properties. A comparative analysis of positional isomers, where the same functional groups are arranged differently, reveals critical structure-property relationships.

The position of the nitro group relative to the carboxyl group in nitrobenzoic acid isomers provides a classic example of how substituent placement impacts acidity. The nitro group is strongly electron-withdrawing, and its ability to stabilize the negative charge of the carboxylate anion after deprotonation enhances the acid's strength (lowers its pKa).

This influence is a combination of two main electronic mechanisms:

Inductive Effect: The electronegative nitro group pulls electron density through the sigma bonds of the ring, an effect that diminishes with distance.

Resonance Effect: When in the ortho or para position, the nitro group can delocalize the negative charge of the carboxylate anion through the pi-system of the benzene ring, providing significant stabilization. This effect is not possible from the meta position. quora.com

A unique phenomenon known as the ortho effect is observed in ortho-substituted benzoic acids. Regardless of whether the substituent is electron-donating or withdrawing, ortho-isomers are generally stronger acids than their meta and para counterparts. almerja.com This is attributed to steric hindrance, where the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring. This twisting disrupts the resonance between the carboxyl group and the ring, increasing the acidity. almerja.com

The acidity trend for nitrobenzoic acid isomers clearly demonstrates these principles, with the ortho isomer being the most acidic, followed by the para, and then the meta isomer. quora.com

Table 1: Comparison of pKa Values for Nitrobenzoic Acid Isomers

| Isomer | pKa Value |

| o-Nitrobenzoic acid | 2.16 |

| m-Nitrobenzoic acid | 3.47 |

| p-Nitrobenzoic acid | 3.41 |

Data sourced from Quora. quora.com

Achieving regioselectivity—the control of substituent placement to synthesize a single, desired isomer—is a significant challenge in aromatic chemistry. The synthesis of polysubstituted benzoic acids like this compound often yields a mixture of positional isomers, necessitating difficult and costly purification steps.

The directing effects of existing substituents on the ring determine the position of incoming groups during reactions like nitration. For a molecule already containing hydroxyl, methyl, and carboxyl groups, predicting the outcome of nitration can be complex, as each group exerts its own directing influence. This can lead to low selectivity and the formation of multiple products. For example, patents describing the synthesis of 3-methyl-4-nitrobenzoic acid from 2,4-dimethylnitrobenzene note that existing technologies suffer from low selectivity and conversion rates. patsnap.com

Furthermore, synthetic routes can be inefficient. The preparation of 3-hydroxy-4-nitrobenzoic acid via the nitration of m-hydroxybenzoic acid has been reported with yields as low as 15%. prepchem.com The multi-step synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid requires a final recrystallization step specifically to purify the desired product by removing other isomers, underscoring the challenge of isomer control during the reaction sequence itself. google.com These synthetic hurdles highlight the difficulty and expense associated with producing isomerically pure, highly substituted benzoic acid derivatives.

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 3-Hydroxy-2-methyl-4-nitrobenzoic acid, providing clear insights into its proton and carbon framework.

Proton (¹H) NMR spectroscopy for this compound, typically recorded in a solvent like DMSO-d₆, would reveal distinct signals corresponding to each unique proton environment. The aromatic region would feature two doublets, representing the two adjacent protons on the benzene (B151609) ring. The methyl group protons would appear as a singlet, typically in the upfield region. The acidic protons of the hydroxyl and carboxylic acid groups would present as broad singlets, with chemical shifts that can be influenced by solvent and concentration.

Carbon-13 (¹³C) NMR provides complementary information, showing signals for each unique carbon atom in the molecule. This includes the carbon of the methyl group, the carbonyl carbon of the carboxylic acid, and the six distinct carbons of the aromatic ring. The chemical shifts are influenced by the electronic effects of the various substituents (hydroxyl, methyl, nitro, and carboxyl groups).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -COOH | ~13.0 | Broad Singlet | N/A |

| Ar-OH | ~11.0 | Broad Singlet | N/A |

| Ar-H (H5) | ~8.1 | Doublet | ~8.5 |

| Ar-H (H6) | ~7.5 | Doublet | ~8.5 |

| -CH₃ | ~2.3 | Singlet | N/A |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~168 |

| C3 (-OH) | ~155 |

| C4 (-NO₂) | ~145 |

| C1 (-COOH) | ~135 |

| C5 | ~128 |

| C6 | ~120 |

| C2 (-CH₃) | ~118 |

| -CH₃ | ~15 |

To confirm the assignments made in one-dimensional NMR, a series of two-dimensional experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings. For this compound, a cross-peak would be observed between the two aromatic protons (H5 and H6), confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show correlations between the H5 proton and the C5 carbon, the H6 proton and the C6 carbon, and the methyl protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the methyl protons to the C1, C2, and C3 carbons, and the aromatic protons (H5, H6) to neighboring quaternary and protonated carbons, which is crucial for confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₈H₇NO₅), the calculated exact mass is 197.03242 Da. uni.lu An HRMS measurement confirming this value provides strong evidence for the compound's chemical formula. measurlabs.comnfdi4chem.denfdi4chem.de

Coupling chromatography with mass spectrometry allows for the separation of compounds from a mixture prior to their analysis by MS.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method for a non-volatile compound like this compound. After separation by HPLC, the parent ion (m/z 197 for [M-H]⁻ or 198 for [M+H]⁺) can be selected and fragmented to produce a characteristic MS/MS spectrum. lcms.cz Likely fragmentation pathways would involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the nitro group (NO₂). researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the carboxylic acid and hydroxyl groups would typically need to be derivatized (e.g., through methylation or silylation) to increase volatility. researchgate.netmdpi.com The resulting mass spectrum would show fragmentation patterns based on the derivatized structure, providing further structural confirmation. nih.govnist.govresearchgate.net

Predicted HRMS and Major Fragments for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₇NO₅ | 197.03242 |

| [M-OH]⁺ | C₈H₆NO₄ | 180.02968 |

| [M-NO₂]⁺ | C₈H₇O₃ | 151.03952 |

| [M-COOH]⁺ | C₇H₆NO₃ | 152.03477 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. nist.govchemicalbook.com The C=O stretching of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. rasayanjournal.co.in Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.netchemicalbook.com C-H stretching from the aromatic ring and methyl group would be observed around 3100-3000 cm⁻¹ and 2950 cm⁻¹, respectively. rasayanjournal.co.in

Raman spectroscopy provides complementary information. Aromatic ring vibrations and the symmetric stretch of the nitro group typically give strong Raman signals. nih.govresearchgate.netscirp.org

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | -COOH | 3300-2500 | Broad, Strong (IR) |

| O-H Stretch (Phenolic) | Ar-OH | ~3400 | Broad, Medium (IR) |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium (IR), Strong (Raman) |

| C-H Stretch (Aliphatic) | -CH₃ | ~2950 | Medium (IR, Raman) |

| C=O Stretch | -COOH | ~1700 | Strong (IR) |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600-1450 | Medium-Strong (IR, Raman) |

| N-O Asymmetric Stretch | -NO₂ | ~1530 | Strong (IR) |

| N-O Symmetric Stretch | -NO₂ | ~1350 | Strong (IR), Strong (Raman) |

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities, determining its purity, and conducting quantitative measurements.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

The retention of the compound on the column is highly dependent on the pH of the mobile phase. chromforum.org To ensure reproducible retention and good peak shape, the mobile phase is usually acidified with an agent like phosphoric acid or formic acid. chromforum.orgsielc.com This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its interaction with the C18 stationary phase. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and nitro group provide strong chromophores. By comparing the peak area of the sample to that of a known standard, the purity and concentration can be accurately determined.

Table 2: Typical HPLC Parameters for Analysis of Substituted Nitrobenzoic Acids

| Parameter | Condition | Rationale |

| Column | C18 (Reversed-Phase) | Provides good retention for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile (B52724) / Water with Acid | A common solvent system for RP-HPLC; acid is added to control ionization. sielc.com |

| pH Modifier | Phosphoric Acid or Formic Acid | Suppresses the dissociation of the carboxylic acid, leading to better retention and peak shape. chromforum.orgsielc.com |

| Detection | UV-Vis Spectroscopy | The aromatic nitro-compound structure allows for sensitive detection at specific wavelengths. |

| Mode | Isocratic or Gradient | Isocratic for simple purity checks; gradient for separating complex mixtures. chromforum.org |

Chiral chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This technique is not applicable to this compound. The molecule is achiral as it does not possess a chiral center (an atom bonded to four different substituent groups) and has a plane of symmetry. Therefore, it exists as a single structure and does not have enantiomers, making enantiomeric separation unnecessary.

Direct analysis of this compound by Gas Chromatography (GC) is challenging. The compound has a low volatility and high polarity due to the presence of the carboxylic acid and hydroxyl functional groups. These groups can lead to poor peak shape, thermal degradation in the hot injector, and strong adsorption onto the GC column. researchgate.net

To overcome these limitations, derivatization is typically required. This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. For example, silylation can be used to convert the -COOH and -OH groups into their trimethylsilyl (B98337) (TMS) esters and ethers, respectively. nist.gov These derivatives are much more suitable for GC analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used for the characterization of non-volatile materials. csic.es In this method, the sample is heated to a very high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments (pyrolyzates). These fragments are then separated by GC and identified by MS. While typically used for polymers and complex macromolecules, Py-GC-MS could be applied to this compound to provide structural information based on its fragmentation pattern, which could help in its identification within complex matrices. csic.esunibo.it

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations

Solvent Effects and Solvation Dynamics:There are no available studies investigating the effects of different solvents or the solvation dynamics of this compound through molecular modeling.

While computational studies exist for related nitrobenzoic acid derivatives, extrapolating that data would not be scientifically accurate for the specific molecular structure of 3-Hydroxy-2-methyl-4-nitrobenzoic acid. Further research and publication in this specific area are needed to provide the detailed analysis requested.

Intermolecular Interactions in Solution and Condensed Phases

The behavior of this compound in solution and condensed phases is governed by a variety of intermolecular forces. These non-covalent interactions are critical in determining the compound's solubility, self-assembly, and crystal packing. The primary interactions expected for this molecule include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, including London dispersion forces and π-π stacking.

The presence of a carboxylic acid group, a hydroxyl group, and a nitro group provides multiple sites for strong hydrogen bonding. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, often leading to the formation of centrosymmetric dimers, a common motif in benzoic acid derivatives. The hydroxyl group also serves as a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro group act as hydrogen bond acceptors. These interactions can lead to the formation of complex hydrogen-bonded networks in the solid state and influence solvation in protic solvents.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a biological target, typically a protein.

Binding Site Analysis and Affinity Prediction

Currently, there are no published studies that have performed molecular docking of this compound with specific biological targets. However, the structural features of the molecule suggest its potential to interact with various protein binding sites.

A hypothetical binding site analysis would involve identifying key interactions the molecule could form. The carboxylic acid and hydroxyl groups are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, and lysine, or with backbone amide groups. The nitro group's oxygen atoms can also act as hydrogen bond acceptors. The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or in cation-π interactions with positively charged residues. The methyl group could fit into hydrophobic pockets.

Predicting the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), would require a specific protein target and the use of a scoring function. These scoring functions are computational algorithms that estimate the strength of the non-covalent interactions between the ligand and the target.

Hypothetical Interaction Data for this compound with a Generic Kinase Binding Site:

| Interaction Type | Potential Interacting Residues | Estimated Contribution to Binding Affinity |

| Hydrogen Bond | Asp, Glu, Lys, Arg, Ser, Thr | Favorable |

| π-π Stacking | Phe, Tyr, Trp | Favorable |

| Hydrophobic | Val, Leu, Ile, Ala | Favorable |

| van der Waals | Various | Favorable |

This table is illustrative and based on general principles of molecular recognition. Actual interactions and affinities would depend on the specific topology and amino acid composition of a given protein's binding site.

Structure-Based Drug Design Principles Applied to Analogues

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. While SBDD studies on this compound itself are absent from the literature, the principles can be applied to its analogues.

The general approach would involve:

Identifying a relevant biological target.

Determining the three-dimensional structure of the target , typically through X-ray crystallography or cryo-electron microscopy.

Docking known inhibitors or substrate analogues to understand the key interactions in the binding site.

Modifying the structure of an analogue of this compound to enhance favorable interactions and introduce new ones. For example, the position of the hydroxyl or methyl group could be altered to better fit a specific pocket, or additional functional groups could be added to form new hydrogen bonds.

Research on other substituted benzoic acids has demonstrated the utility of this approach in developing inhibitors for various enzymes, where the benzoic acid scaffold serves as a starting point for chemical elaboration.

Crystallographic Analysis and Solid State Science

Single Crystal X-ray Diffraction Studies

Without experimental data, a discussion on the determination of absolute and relative stereochemistry, as well as a quantitative analysis of its molecular geometry, is not possible.

Determination of Absolute and Relative Stereochemistry

This subsection would typically detail the experimental determination of the three-dimensional arrangement of atoms in the molecule, which can only be achieved through techniques like single-crystal X-ray diffraction.

Bond Lengths, Bond Angles, and Dihedral Angles

A detailed table of intramolecular distances and angles would be presented here, based on the refinement of the crystal structure data. This information is fundamental to understanding the molecule's conformation.

Crystal Packing and Supramolecular Architectures

The arrangement of molecules in the crystal lattice and the non-covalent interactions that govern this arrangement are key aspects of solid-state chemistry.

Role of Hydrogen Bonding Networks

An analysis of potential hydrogen bond donors (the hydroxyl and carboxylic acid groups) and acceptors (the nitro and carbonyl groups) would be undertaken to describe the hydrogen bonding network that contributes to the stability of the crystal structure.

Co-crystallization and Salt Formation Studies

Information on attempts to form multi-component crystals (co-crystals or salts) with other molecules would be discussed here. These studies are often pursued to modify the physicochemical properties of a compound.

Solid Solution Formation and Solubility Limits in Crystalline Phases

The ability of crystalline solids to form solid solutions, where molecules of one compound are incorporated into the crystal lattice of another, is of significant interest in materials science for its potential to tune material properties. A comprehensive study on the formation of solid solutions in binary systems of substituted nitrobenzoic acids offers valuable insights that can be extrapolated to 3-hydroxy-2-methyl-4-nitrobenzoic acid. chemrxiv.orgchemrxiv.orgresearchgate.netacs.org

This research explored binary systems of nitrobenzoic acid derivatives with identical scaffolds, differing only in the substituent group (e.g., methyl, hydroxyl, or chlorine). The formation of solid solutions was investigated across twelve binary systems. The study revealed that solid solutions indeed form in all tested crystal structures, with the solubility of a guest molecule in a host lattice ranging from less than 5% to as high as 50%. chemrxiv.orgresearchgate.net

The extent of solid solution formation, or the solubility limit, was found to be highly dependent on both the nature of the exchanged functional groups and their positions on the benzene (B151609) ring. This indicates that subtle changes in intermolecular interactions, brought about by the substitution, play a crucial role in the stability of the mixed crystal. researchgate.netacs.org For instance, in a binary system of 2-methyl-4-nitrobenzoic acid and 2-chloro-4-nitrobenzoic acid, the solubility limits were asymmetrical. About 5 mol% of the methyl derivative could be hosted in the chloro-substituted lattice, whereas up to 40 mol% of the chloro- derivative could be incorporated into the methyl-substituted structure. chemrxiv.org

Computational modeling of intermolecular interaction energies was employed to rationalize these experimental findings. However, the study concluded that simply calculating the change in intermolecular interaction energy upon substitution did not straightforwardly predict the observed solubility limits. chemrxiv.orgresearchgate.net This suggests that other factors, such as lattice strain and the relative energies of different crystal packing arrangements (polymorphs), are also critical in determining the extent of solid solution formation. acs.org

Given that this compound shares functional groups (hydroxyl and methyl) with the compounds in this study, it is reasonable to predict that it would also form solid solutions with other substituted nitrobenzoic acids. The precise solubility limits would, however, require specific experimental determination.

Table 1: Experimentally Observed Crystalline Phases and Component Solubility in Binary Mixtures of Substituted Nitrobenzoic Acids This table is based on data from analogous compounds and is intended to be illustrative of the principles of solid solution formation.

| Host Compound | Guest Compound | Guest Solubility Limit (mol%) |

| 2-Chloro-4-nitrobenzoic acid | 2-Methyl-4-nitrobenzoic acid | ~5% |

| 2-Methyl-4-nitrobenzoic acid | 2-Chloro-4-nitrobenzoic acid | ~40% |

| 2-Chloro-5-nitrobenzoic acid | 2-Methyl-5-nitrobenzoic acid | ~20% |

| 2-Methyl-5-nitrobenzoic acid | 2-Chloro-5-nitrobenzoic acid | ~20% |

| 4-Chloro-3-nitrobenzoic acid | 4-Methyl-3-nitrobenzoic acid | ~30% |

| 4-Methyl-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid | ~50% |

Applications in Materials Science (e.g., anisotropic properties, polarizer development)

Organic compounds that form crystals with a high degree of molecular alignment can exhibit strong dichroism. knowledgepeoplecreators.com The presence of the nitro group in this compound, a known chromophore, suggests that its crystalline form could possess anisotropic optical properties. The planarity of the benzene ring and the potential for ordered packing through hydrogen bonding (facilitated by the hydroxyl and carboxylic acid groups) are structural features that could lead to the necessary alignment for dichroism.

The development of polarizers based on organic materials often involves embedding dichroic dyes in a polymer matrix that can be aligned. researchgate.net If single crystals of this compound can be grown with a suitable size and optical quality, and if they exhibit significant dichroism, they could theoretically be used in specialized polarizing applications. The anisotropic nature of the nitro group's electronic effects can influence the crystal packing and, consequently, the bulk material properties. doi.org

However, it is important to note that the practical application of a specific organic compound as a polarizer depends on several factors, including the strength of its dichroism, its transparency in the desired spectral range, and its thermal and photochemical stability. While the molecular structure of this compound is suggestive of potential anisotropic properties, there is currently no specific experimental data to confirm its efficacy as a material for polarizer development. Further research into the crystal growth and optical characterization of this compound would be necessary to explore this potential application.

Biochemical Interactions and Enzymatic Studies

Studies on Metabolic Pathways and Biotransformation Mechanisms

There is currently no available information in scientific literature detailing the metabolic pathways or biotransformation mechanisms of 3-Hydroxy-2-methyl-4-nitrobenzoic acid in biological systems. Research has predominantly focused on its chemical synthesis and utility as an intermediate google.comgoogle.com.

Molecular-Level Biological Activity and Cellular Process Modulation

The molecular-level activities of this compound are not well-defined on their own. However, its role as a precursor for LRRK2 modulators provides an indirect link to the modulation of inflammatory processes. LRRK2 has been identified as a gene potentially associated with increased susceptibility to inflammatory conditions like Crohn's disease google.comgoogleapis.com. Therefore, the derivatives synthesized from this compound may contribute to anti-inflammatory mechanisms by modulating LRRK2 activity.

There is no scientific evidence to suggest that this compound is involved in the inhibition of Ras proteins. The Ras protein family are small GTPases that function as molecular switches in various cellular activities, and while they are a prime target for anti-cancer therapeutics, no studies have linked this specific benzoic acid derivative to their inhibition nih.govnih.gov.

Biosynthetic Pathways and Precursor Identification

No natural biosynthetic pathways for this compound have been identified. Its presence is documented as a result of chemical synthesis. The common laboratory synthesis involves the nitration of 3-hydroxy-2-methylbenzoic acid googleapis.com.

Table 1: Synthetic Utility of this compound

| Precursor Compound | Synthetic Target Class | Associated Disease/Process |

|---|---|---|

| This compound | LRRK2 Modulators | Parkinson's Disease, Crohn's Disease |

| This compound | MNK Inhibitors | Cancer (Prostate, Breast, Pancreatic, etc.) |

Advanced Applications in Organic Synthesis and Analytical Chemistry

Role as a Key Synthetic Intermediate for Complex Molecules

While aromatic nitro compounds are crucial building blocks in organic synthesis, specific documentation detailing the role of 3-Hydroxy-2-methyl-4-nitrobenzoic acid as a key intermediate is not extensively available. However, the applications of its isomers provide insight into its potential synthetic utility.

Precursors for Pharmaceutical Building Blocks (e.g., anti-inflammatory and analgesic drugs, Lidocaine, Tolvaptan)

There is no direct evidence in the reviewed literature to suggest that this compound is a direct precursor for the synthesis of common anti-inflammatory and analgesic drugs, Lidocaine, or Tolvaptan. The synthesis of these pharmaceuticals typically involves other specific precursors. For instance, the synthesis of the anesthetic Lidocaine involves intermediates such as methyl 3-hydroxy-4-nitrobenzoate, a related but distinct compound.

Similarly, the manufacturing process for Tolvaptan, a selective vasopressin V2-receptor antagonist, utilizes starting materials like 2-methyl-4-nitrobenzoic acid, which differs from the specified compound.

Intermediates in the Synthesis of Dyes, Pigments, and Agrochemicals

Aromatic nitro compounds are foundational in the production of various industrial chemicals. The structural isomer, 3-Hydroxy-4-nitrobenzoic acid, is noted for its application as a starting material in the synthesis of certain dyes and pigments, where the nitro and hydroxyl groups play a role in the final chromophore structure. scbt.com This compound and its derivatives are also explored as intermediates in the creation of agrochemicals. ontosight.ai However, specific examples directly employing this compound for these purposes are not well-documented in the available literature.

Applications in Advanced Analytical Chemistry Methodologies

Reagent for Spectrophotometric Determination and Quantification

Currently, there is no significant body of research indicating the use of this compound as a primary reagent for the spectrophotometric determination and quantification of other substances.

Use in Chromatography for Specific Compound Detection

While there is no specific information on the use of this compound itself in chromatographic detection, a method for the analysis of its isomer, 3-Hydroxy-4-methyl-2-nitrobenzoic acid , has been described. This method utilizes reverse-phase high-performance liquid chromatography (HPLC). sielc.com The procedure is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

Below is a table summarizing the HPLC conditions for the separation of the isomer, 3-Hydroxy-4-methyl-2-nitrobenzoic acid.

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with phosphoric acid |

| Detection | Not specified (typically UV-Vis for such compounds) |

| Notes | For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid. sielc.com |

Environmental Monitoring Applications (e.g., pollutant detection)

The scientific literature does not currently describe applications of this compound in the context of environmental monitoring or pollutant detection. Research in this area often focuses on developing sensors for common environmental contaminants like nitrophenols, but this compound is not mentioned as a reagent or target analyte in this capacity.

Future Research Directions and Emerging Areas for 3 Hydroxy 2 Methyl 4 Nitrobenzoic Acid

Development of Stereoselective Synthetic Routes

The presence of a stereocenter can profoundly influence the biological activity of a molecule. While 3-Hydroxy-2-methyl-4-nitrobenzoic acid itself is not chiral, its derivatives could be. Future research should focus on developing stereoselective synthetic methodologies to produce enantiomerically pure derivatives. uwindsor.ca

Asymmetric synthesis, a reaction that converts an achiral unit into a chiral unit leading to unequal amounts of stereoisomers, stands as a primary goal. uwindsor.ca This could be achieved through the use of chiral catalysts or chiral auxiliaries. For instance, the introduction of a substituent that creates a chiral center could be controlled to favor the formation of one enantiomer over the other.

Another important strategy is chiral resolution, which involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org This can be accomplished by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by techniques like crystallization due to their different physical properties. wikipedia.org

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Advantage |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to direct the formation of a specific stereoisomer. | High efficiency and the ability to use small amounts of the catalyst. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to the substrate to control the stereochemical outcome of a reaction. | Can provide high levels of stereocontrol. |

| Chiral Resolution | Separation of a racemic mixture into its enantiomers. | Applicable when asymmetric synthesis is not feasible. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | High selectivity and mild reaction conditions. |

Exploration of Novel Derivatizations with Enhanced Functionality

The functional groups of this compound—the hydroxyl, methyl, carboxylic acid, and nitro groups—offer multiple handles for chemical modification. Exploring novel derivatizations can lead to compounds with enhanced biological activity, improved physical properties, or entirely new functionalities. ontosight.ainih.gov

The carboxylic acid group can be converted into esters, amides, or other derivatives to modulate solubility, stability, and biological interactions. nih.gov The hydroxyl group can be etherified or esterified to introduce new functional moieties. The aromatic ring itself is amenable to further substitution reactions, allowing for the introduction of a wide array of chemical groups that can fine-tune the electronic and steric properties of the molecule.

For example, derivatization could be guided by the goal of creating compounds with specific therapeutic effects, such as antimicrobial or anticancer activities, a strategy that has been successful for other nitrobenzoic acid derivatives. nih.govderpharmachemica.com

Table 2: Potential Derivatizations and Their Functional Implications

| Functional Group Targeted | Type of Derivatization | Potential Enhanced Functionality |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Improved bioavailability, targeted drug delivery. |

| Hydroxyl Group | Etherification, Esterification | Altered solubility, introduction of fluorescent tags. |

| Aromatic Ring | Further Substitution | Modified electronic properties, enhanced binding to biological targets. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

AI algorithms can be trained on large datasets of chemical structures and their associated properties to predict the biological activity or material characteristics of novel derivatives. mdpi.comnih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. ijprs.comalliedacademies.org

Advanced Mechanistic Elucidation using Real-time Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new transformations. Real-time spectroscopic techniques offer a powerful window into the intricate details of chemical reactions as they occur. mt.comspectroscopyonline.com

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can be employed to monitor the concentrations of reactants, intermediates, and products in real-time. mt.comrsc.orgresearchgate.net This data provides invaluable insights into reaction kinetics, the identity of transient species, and the influence of various reaction parameters. nih.govnih.gov

For the synthesis and subsequent reactions of this compound, these advanced spectroscopic methods could be used to elucidate the mechanism of nitration, esterification, or other derivatization reactions, leading to more efficient and controlled synthetic procedures. nih.govresearchgate.net

Expanding Interdisciplinary Applications in Functional Materials and Biological Probes

The unique chemical structure of this compound makes it a promising candidate for applications beyond traditional pharmacology. Future research should explore its potential in the development of functional materials and biological probes.

The aromatic and nitro-containing nature of the molecule suggests its potential use as a building block for polymers with interesting optical or electronic properties. nih.gov Its derivatives could be designed to self-assemble into well-defined nanostructures for applications in materials science.

Furthermore, with appropriate modification, this compound could be transformed into a fluorescent probe for biological imaging. researchgate.net The nitro group, for instance, is known to quench fluorescence, and its reduction in specific biological environments could lead to a "turn-on" fluorescent signal, enabling the detection of specific enzymes or cellular conditions. nih.govresearchgate.net The development of such probes could have a significant impact on diagnostics and the study of biological processes. nih.govnih.gov

Q & A

Q. Example Reaction Conditions from Literature

| Precursor | Reagents | Temp./Time | Yield Optimization Tips |

|---|---|---|---|

| 3-Methoxybenzoic acid | 65% HNO₃, H₂SO₄ | 40°C, 4 h | Maintain strict temp. control |

| 2-Methylbenzoic acid | NH₄NO₃, H₂SO₄ (mechano) | RT, 10–15 min | Use excess nitrating agent |

Advanced: How can conflicting literature data on nitration regioselectivity be resolved?

Methodological Answer:

Contradictions in nitro group positioning often arise from varying reaction conditions or precursor substituents. To address this:

- Computational Modeling : Use DFT calculations to predict electrophilic aromatic substitution preferences based on substituent electronic effects (e.g., methyl vs. hydroxyl directing groups).

- Isomer Separation : Employ HPLC with a C18 column and acetonitrile/water gradient (e.g., 70:30 to 50:50 over 20 min) to isolate isomers. Validate purity via ¹H-NMR (e.g., aromatic proton splitting patterns) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures of isolated products using SHELXL refinement (e.g., monitor R-factor convergence below 5%) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify functional groups via key peaks:

- O-H stretch (2500–3300 cm⁻¹, broad),

- NO₂ asymmetric stretch (1520 cm⁻¹),

- C=O (1680–1700 cm⁻¹).

- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Use DEPT-135 to distinguish CH₃ from quaternary carbons.

- MS (ESI-) : Confirm molecular ion [M-H]⁻ at m/z 196.1 (calculated for C₈H₇NO₅).

Advanced: How can crystallographic software resolve ambiguities in hydrogen bonding networks?

Methodological Answer:

- SHELX Refinement : Input .hkl files into SHELXL, refining hydrogen positions using AFIX commands. For disordered hydroxyl groups, apply PART and SUMP constraints to model occupancy .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainty. Hydrogen bonds (e.g., O-H⋯O) are validated if donor-acceptor distances are <3.0 Å and angles >120° .

- Data Cross-Validation : Compare results with Cambridge Structural Database (CSD) entries for similar nitrobenzoic acids to identify outliers.

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:

Q. Thermal Stability Data

| Property | Value | Method |

|---|---|---|

| Decomposition Temp. | >250°C | TGA (N₂ atmosphere) |

| ΔHfusion | 28.5 kJ/mol | DSC (10°C/min) |

Advanced: How to mitigate safety risks during large-scale synthesis?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during nitration (exothermic reaction risk) .

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid PVC gloves (HNO₃ incompatibility).

- Waste Management : Neutralize acidic waste with NaHCO₃ before disposal. Monitor NOx emissions via FTIR gas analysis.

Basic: Which analytical methods validate purity for publication?

Methodological Answer:

- HPLC : Use a Zorbax SB-C18 column (4.6 × 250 mm), 1 mL/min flow, UV detection at 254 nm. Accept purity >98% (area normalization).

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C 48.98%, H 3.60%, N 7.14%).

- TGA/DSC : Ensure no weight loss below 150°C (solvent-free) .

Advanced: How to design a stability study under varying pH and temperature?

Methodological Answer:

- Buffer Solutions : Prepare pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate).

- Accelerated Conditions : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC-UV (monitor new peaks at 220 nm).

- Kinetic Modeling : Use Arrhenius equation to extrapolate shelf life at 25°C. Acknowledge non-linear degradation if observed (e.g., autocatalytic pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.